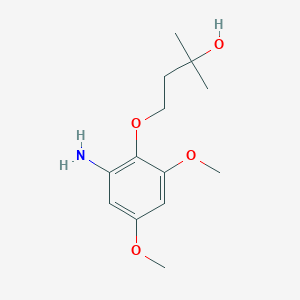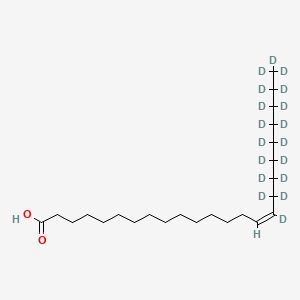
5-Chloro-methiozolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-methiozolin is a chemical compound known for its herbicidal properties. It is primarily used to control annual bluegrass (Poa annua) in various turfgrasses. This compound has gained attention due to its unique mechanism of action and effectiveness in both preemergence and postemergence applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-methiozolin involves several steps, including chlorination and nitration reactions. One common method involves the chlorination of 1-methylimidazole nitrate in the presence of sulfuric acid, followed by nitration to produce 5-chloro-1-methyl-4-nitroimidazole . Another method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and nitration processes, followed by purification steps to isolate the desired product. The use of advanced reactors and controlled reaction conditions ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-methiozolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for halogen exchange reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce various halogenated compounds .
Applications De Recherche Scientifique
5-Chloro-methiozolin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of herbicides and other agricultural chemicals
Mécanisme D'action
The mechanism of action of 5-Chloro-methiozolin involves the inhibition of tyrosine aminotransferases (TATs) and cellulose biosynthesis inhibitors (CBIs). This dual mechanism disrupts essential metabolic pathways in plants, leading to their death. The compound targets specific enzymes and pathways involved in pigment and cellulose biosynthesis, making it highly effective against annual bluegrass .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiozolin: A closely related compound with similar herbicidal properties.
Cinmethylin: Another herbicide that affects similar physiological pathways in plants.
Methylchloroisothiazolinone: A compound with antimicrobial properties, used in various industrial applications .
Uniqueness
5-Chloro-methiozolin stands out due to its dual mechanism of action, targeting both pigment and cellulose biosynthesis. This makes it more effective and versatile compared to other herbicides that typically target a single pathway .
Propriétés
Formule moléculaire |
C17H16ClF2NO2S |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
3-(5-chloro-3-methylthiophen-2-yl)-5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-4H-1,2-oxazole |
InChI |
InChI=1S/C17H16ClF2NO2S/c1-10-6-15(18)24-16(10)14-7-17(2,23-21-14)9-22-8-11-12(19)4-3-5-13(11)20/h3-6H,7-9H2,1-2H3 |
Clé InChI |
OWWOCIVIHWBTEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)Cl)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


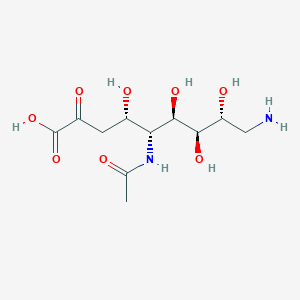
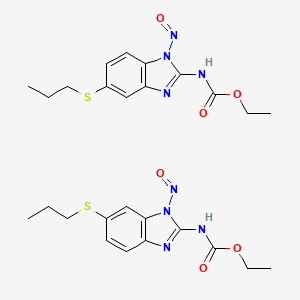
![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)

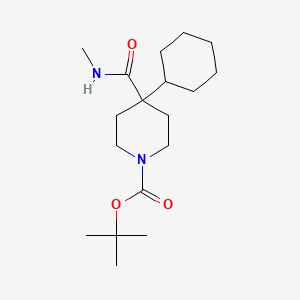
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)




